![molecular formula C8H14O2 B2366811 2-Methyl-2-(tetrahydrofuran-2-yl)propanal CAS No. 2139663-95-7](/img/structure/B2366811.png)
2-Methyl-2-(tetrahydrofuran-2-yl)propanal
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Overview
Description
2-Methyl-2-(tetrahydrofuran-2-yl)propanal, also known as 2-Methyltetrahydrofuran, is an organic compound with the molecular formula C5H10O . It is a highly flammable, mobile liquid . It is mainly used as a replacement for Tetrahydrofuran (THF) in specialized applications for its better performance, such as to obtain higher reaction temperatures, or easier separations (as, unlike THF, it is not miscible with water) .
Synthesis Analysis
2-Methyltetrahydrofuran is usually synthesized by catalytic hydrogenation of furfural . The reaction is as follows: OC4H3CHO + 4 H2 → OC4H7CH3 + H2O . Furfural is produced by the acid-catalyzed digestion of pentosan sugars, C5 polysaccharides, in biomass . Thus, the raw materials of 2-methyltetrahydrofuran are renewable biomass rich with cellulose, hemicelluloses, and lignin, such as corncobs or bagasse and other plant and agricultural waste .Molecular Structure Analysis
The molecular structure of 2-Methyl-2-(tetrahydrofuran-2-yl)propanal can be represented as follows: InChI=1S/C8H14O2/c1-8(2,6-9)7-4-3-5-10-7/h6-7H,3-5H2,1-2H3 .Chemical Reactions Analysis
Much like tetrahydrofuran, 2-methyltetrahydrofuran can act as a Lewis base in organometallic reactions .Physical And Chemical Properties Analysis
2-Methyltetrahydrofuran has a molar mass of 86.134 g·mol−1 . It has a density of 0.854 g/mL . Its melting point is −136 °C (−213 °F; 137 K) and its boiling point is 80.2 °C (176.4 °F; 353.3 K) . It is “inversely soluble” in water, meaning its solubility decreases with increasing temperature .Scientific Research Applications
Organometallic Chemistry
2-Methyltetrahydrofuran (2-MeTHF) has been used in organometallic chemistry due to its higher stability that basic organometallic reagents display in 2-MeTHF . This makes it suitable for processes involving such sensitive species including asymmetric transformations .
Nucleophilic Substitution Pathway
The use of 2-MeTHF as a solvent promotes the nucleophilic substitution pathway of 1,2-diaryl-1,2-disodioethanes with 1,3-dichloropropane to a higher extent .
Solvent for Organometallic Reagents
2-MeTHF has been used as a solvent for organometallic reagents due to its capability to disaggregate such species, thus modulating their reactivity .
Stability of Organometallic Reagents
The presence of a methyl group at the 2-position of 2-MeTHF has a dramatic effect on the decomposition, as reflected by the much higher value of t 1/2 = 130 min at 35 °C .
Green Chemistry
2-MeTHF is considered in agreement with the Anastas’ Green Chemistry principles due to its easy formation of an azeotropic mixture with water, substantial immiscibility with water, and the fact it derives from natural sources (corncobs or bagasse) .
Biodegradable Solvent
2-MeTHF is a solvent produced from renewable raw materials by the hydrogenation of products obtained from carbohydrate fractions of hemicellulose from various feedstocks . It is biodegradable and has a promising environmental footprint, good preliminary toxicology assessments, and an easy recycling .
Safety and Hazards
properties
IUPAC Name |
2-methyl-2-(oxolan-2-yl)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2,6-9)7-4-3-5-10-7/h6-7H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTENJJTXSIUPBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1CCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(oxolan-2-yl)propanal | |
CAS RN |
2139663-95-7 |
Source
|
Record name | 2-methyl-2-(oxolan-2-yl)propanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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